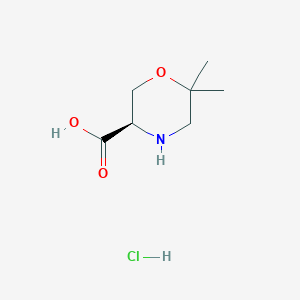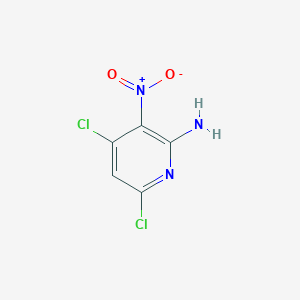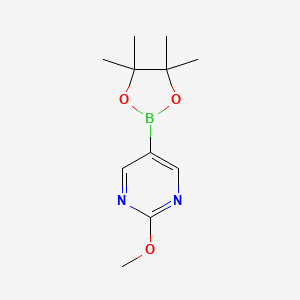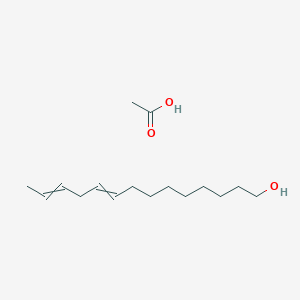
Chlorhydrate de 4-chloropyridazine
Vue d'ensemble
Description
4-Chloropyridazine hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
Applications De Recherche Scientifique
4-Chloropyridazine hydrochloride has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridazine hydrochloride typically involves the chlorination of pyridazine. One common method includes the reaction of pyridazine with sulfur oxychloride in the presence of a solvent like methylene dichloride. The reaction is carried out at elevated temperatures, followed by cooling and purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Chloropyridazine hydrochloride may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloropyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Mécanisme D'action
The mechanism of action of 4-Chloropyridazine hydrochloride involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells . The compound’s effects on other biological pathways are also being explored in various studies .
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound of 4-Chloropyridazine hydrochloride, known for its diverse pharmacological activities.
Pyrimidine and Pyrazine: Other diazine compounds with similar structures but different nitrogen atom positions, leading to distinct chemical properties and applications.
Uniqueness: 4-Chloropyridazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyridazine derivatives. Its ability to act as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry .
Propriétés
IUPAC Name |
4-chloropyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZMGGZMGYXSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704012 | |
| Record name | 4-Chloropyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193386-63-8 | |
| Record name | 4-Chloropyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1424362.png)
